2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a chroman compound . Chroman is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring . Boronic esters are commonly used in organic synthesis due to their ability to react with various compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Without specific data, it’s difficult to provide an accurate analysis .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of ortho-modified derivatives : The synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, including thrombin, were explored. These compounds displayed weak N–B coordination and no S–B coordination in both solid state and solution (Spencer et al., 2002).
Palladium-catalyzed silaboration : A regio- and stereoselective synthesis method for 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane using palladium complexes and organic iodides was described. This method shows high E stereoselectivity and can be applied to synthesize homoallylic alcohols (Chang et al., 2005).
Development of new building blocks : A new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives was developed. This demonstrates the synthetic potential of 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane in synthesizing compounds like the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Photoluminescence in polymers : Well-defined poly(2,7-fluorene) derivatives were synthesized through palladium-catalyzed couplings, demonstrating potential for blue-light-emitting devices due to their blue emission and high quantum yields in solution (Ranger et al., 1997).
Applications in Materials Science
Borylated norbornadiene derivatives for molecular solar thermal energy : Borylated norbornadienes were synthesized as building blocks for tailor-made derivatives in the molecular solar thermal (MOST) energy storage domain. These compounds were used in Pd-catalyzed Suzuki–Miyaura coupling reactions, showing the potential for energy storage applications (Schulte et al., 2022).
Mechanism of Action
Target of Action
Chroman derivatives have been known to exhibit cytotoxic activity against various cancer cell lines .
Mode of Action
Chroman derivatives have been reported to exhibit cytotoxic activity, suggesting that they may interact with cellular targets to inhibit cell growth or induce cell death .
Biochemical Pathways
Chroman derivatives have been associated with various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Chroman derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.
Future Directions
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLZRFLKYIMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587824 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-99-6 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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